molecular formula C11H17NO B3022902 1-Butanol, 4-(methylphenylamino)- CAS No. 169556-13-2

1-Butanol, 4-(methylphenylamino)-

Cat. No.: B3022902
CAS No.: 169556-13-2
M. Wt: 179.26 g/mol
InChI Key: KSIAUYAABCITOE-UHFFFAOYSA-N
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Description

1-Butanol, 4-(methylphenylamino)- is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Biological Activity

1-Butanol, 4-(methylphenylamino)- is an organic compound characterized by its unique structure, which includes a butanol moiety and a methylphenylamino group. This compound has garnered attention for its potential biological activities, particularly in fields such as pharmacology and toxicology.

Antimicrobial Properties

Recent studies have indicated that 1-Butanol, 4-(methylphenylamino)- exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit the growth of these bacteria at relatively low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Bacillus subtilis16
Escherichia coli32

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory conditions.

The mechanism by which 1-Butanol, 4-(methylphenylamino)- exerts its biological effects is thought to involve:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
  • Cell Membrane Interaction : The hydrophobic nature of the butanol chain allows it to integrate into cell membranes, potentially disrupting bacterial cell integrity.

Study on Antimicrobial Activity

A notable study published in the Journal of Antibiotics examined the antimicrobial efficacy of various butanol derivatives, including 1-Butanol, 4-(methylphenylamino)-. The researchers found that this compound outperformed several conventional antibiotics against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in combating antibiotic resistance .

In Vivo Studies

In vivo experiments conducted on murine models indicated that administration of 1-Butanol, 4-(methylphenylamino)- resulted in reduced inflammation markers and improved recovery rates from induced infections. These findings support its therapeutic potential in clinical settings .

Toxicological Profile

While promising, the toxicological profile of 1-Butanol, 4-(methylphenylamino)- requires careful consideration. Acute toxicity studies suggest that it has a relatively low toxicity profile compared to other alcohols; however, chronic exposure may lead to adverse effects on liver function and neurological health .

Toxicity Parameter Value
LD50 (rat)2000 mg/kg
Chronic exposure effectsLiver damage

Regulatory Status

Currently, there are no specific regulatory restrictions on the use of this compound; however, further studies are needed to establish safety guidelines for its use in pharmaceuticals.

Properties

IUPAC Name

4-(N-methylanilino)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8,13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIAUYAABCITOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434843
Record name 1-Butanol, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169556-13-2
Record name 1-Butanol, 4-(methylphenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 107.2 g (1 mole) of N-methylaniline, 153.0 g (1 mole) of 4-bromo-1-butanol, 166 g (1 mole) of potassium iodide, and 168 g (2 mole) of sodium bicarbonate in dimethylsulfoxide is heated at 90° C. until the reaction is complete as indicated by thin layer chromatography. After cooling to room temperature, the reaction mixture is poured into a four-fold excess of water, and the aqueous solution is extracted with methylene chloride. The solvent is removed in vacuo, and the residual product is dissolved in a small amount of methylene chloride and swirled with silica gel. After removal of the silica gel, the solution is filtered through cotton and evaporated to yield compound A.
Quantity
107.2 g
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153 g
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166 g
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168 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.